molecular formula C17H14BrNO3 B5208827 6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one

6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5208827
M. Wt: 360.2 g/mol
InChI Key: JPHCUGFGYTZMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazinones. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Due to its inhibitory activity, this compound has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one involves the inhibition of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 has been shown to be overexpressed in various cancers, and its inhibition by this compound can lead to the suppression of cancer cell growth and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis in cancer cells, and have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one in lab experiments include its potent inhibitory activity against CK2, its ability to selectively target cancer cells, and its neuroprotective and anti-inflammatory effects. However, its limitations include its low solubility in water, which can make it difficult to use in certain experimental settings, and its potential toxicity, which requires careful evaluation in preclinical studies.

Future Directions

Several future directions for the study of 6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one include:
1. Further investigation of its potential therapeutic applications in various cancers and neurodegenerative diseases.
2. Development of more efficient synthesis methods to improve its solubility and reduce its potential toxicity.
3. Evaluation of its potential as a drug candidate in preclinical and clinical studies.
4. Investigation of its mechanism of action and identification of its downstream targets.
5. Exploration of its potential applications in other cellular processes beyond CK2 inhibition.
6. Investigation of its potential as a tool compound for studying CK2-related pathways and cellular processes.

Synthesis Methods

The synthesis of 6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one involves a multi-step process that starts with the reaction of 4-propoxyphenylamine with 2-bromoacetophenone to form 2-(4-propoxyphenyl)-2-bromoacetophenone. This intermediate is then reacted with sodium methoxide and carbon dioxide to form the corresponding benzoxazinone.

Scientific Research Applications

6-bromo-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. Several studies have shown that the inhibition of CK2 by this compound can lead to the suppression of cancer cell growth and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

6-bromo-2-(4-propoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-2-9-21-13-6-3-11(4-7-13)16-19-15-8-5-12(18)10-14(15)17(20)22-16/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHCUGFGYTZMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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